2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one

Physical organic chemistry Photoelectron spectroscopy Structure-activity relationships

Secure your analytical method validation for Methoxamine hydrochloride with this critical penultimate intermediate. Unlike generic cathinones, its unique 2,5-dimethoxy substitution and β-keto group define its specific transporter selectivity and reactivity, making it an indispensable reference standard for impurity profiling under ICH Q3A/Q3B guidelines and a clean probe for SAR studies. Avoid analytical misidentification by using this ISO17034-certified standard with full traceability for regulatory submissions.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13521904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=CC(=C1)OC)OC)N
InChIInChI=1S/C11H15NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,12H2,1-3H3
InChIKeyVSMILISQVUOHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Structural & Class Positioning of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one (2,5-Dimethoxycathinone)


2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one (CAS 103565-48-6 / 497097-48-0; synonyms: 2,5-Dimethoxycathinone, 2,5-DMA-βk, Methoxamine Impurity 2/6, 1-(2,5-Dimethoxybenzoyl)ethanamine) is a substituted cathinone (β-keto amphetamine) characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring . It serves as the critical β-keto congener of 2,5-dimethoxyamphetamine (2,5-DMA) and constitutes a key penultimate intermediate in the established industrial synthesis of the α₁-adrenergic agonist methoxamine hydrochloride . This dual identity—as both a pharmacologically distinct cathinone scaffold and a validated pharmaceutical process intermediate—distinguishes it from non-ketone 2,5-dimethoxyphenethylamines and from cathinones bearing alternative ring-substitution patterns.

Why Generic Substitution of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one by Other Cathinones or 2,5-Dimethoxy Analogs is Not Scientifically Valid


Procurement decisions that treat substituted cathinones as interchangeable overlook well-documented structure-activity constraints: the 2,5-dimethoxy orientation confers the lowest ionization potential among all dimethoxyamphetamine positional isomers, directly affecting electron-donor capacity relevant to receptor interactions [1]; the β-keto group fundamentally alters transporter selectivity relative to non-ketone amphetamines, with cathinones exhibiting enhanced dopaminergic vs. serotonergic properties compared to their non-β-keto counterparts [2]; and the absence of a 4-position substituent differentiates this compound from 4-halogenated analogs (e.g., bk-2C-B) that carry distinct pharmacological and toxicological profiles [3]. These differences are quantifiable and render generic interchange scientifically indefensible for any application requiring defined molecular identity.

Quantitative Differential Evidence: 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one vs. Closest Analogs


Ionization Potential Ranking of 2,5-Dimethoxy Orientation vs. Alternative Dimethoxy Substitution Patterns in Amphetamine Analogs

In a systematic photoelectron spectroscopy study of 23 trisubstituted amphetamine analogs, compounds bearing the 2,5-dimethoxy orientation exhibited the lowest ionization potentials (IPs) among all dimethoxy substitution patterns. The rank order of IP was: 2,5-(OMe)₂-4-X < 2,4-(OMe)₂-5-X < 4,5-(OMe)₂-X [1]. This establishes that the 2,5-dimethoxy arrangement confers maximum electron-donor ability to the aromatic ring, a physical property directly relevant to charge-transfer interactions at biological targets. The target compound, bearing this 2,5-dimethoxy orientation on a cathinone (β-keto) scaffold, thus inherits the most favorable IP characteristics among regioisomeric dimethoxy-substituted congeners.

Physical organic chemistry Photoelectron spectroscopy Structure-activity relationships Amphetamine analogs

Cathinone vs. Amphetamine Scaffold: Systematic Differences in Transporter Selectivity (DAT/SERT Ratio Shift)

The β-keto group that defines the cathinone scaffold (present in the target compound) systematically shifts monoamine transporter pharmacology toward a more dopaminergic profile compared to non-β-keto amphetamine analogs. A comprehensive review of cathinone NPS pharmacology in transfected human transporter cells concluded that cathinone NPS have more dopaminergic vs. serotonergic properties compared with their non-β-keto amphetamine analogs, suggesting more stimulant and reinforcing properties [1]. This class-level differential means that the target compound (2,5-dimethoxycathinone) cannot be assumed to share the pharmacological profile of its non-ketone counterpart 2,5-DMA, despite sharing the identical ring-substitution pattern. The DAT/SERT inhibition ratio for structurally characterized cathinones ranges from approximately 5 to >3700, compared to ~1.6 for cocaine [2], demonstrating the wide but consistently DAT-biased selectivity landscape of this scaffold class.

Monoamine transporters Dopamine transporter Serotonin transporter Cathinone pharmacology Structure-activity relationships

Absence of 4-Position Halogen vs. 4-Bromo Analog (bk-2C-B): Structural Differentiation with Analytical and Regulatory Consequences

The target compound (2-amino-1-(2,5-dimethoxyphenyl)propan-1-one) lacks a 4-position substituent on the phenyl ring. In contrast, the closely related analog bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) carries a bromine atom at the 4-position, which fundamentally alters its mass spectrometric behavior: bk-2C-B produces a characteristic bromine isotope pattern and, upon GC-MS analysis, undergoes artifactual debromination to form 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and a pyrazine dimer, artifacts that are absent when liquid chromatographic methods are employed [1]. The target compound, lacking the 4-bromo substituent, does not exhibit these specific pyrolytic degradation pathways. Furthermore, the 4-bromo analog bk-2C-B has emerged as a new psychoactive substance (NPS) with distinct regulatory attention and documented pyrolysis products, including 12 characterized degradation compounds [1].

Designer drug analysis Mass spectrometry Pyrolysis New psychoactive substances Regulatory compliance

Validated Role as Pharmaceutical Process Intermediate: Defined Synthetic Route to Methoxamine vs. Non-Pharmaceutical Cathinones

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one occupies a defined, validated position in the commercial synthesis of methoxamine hydrochloride, an α₁-adrenergic receptor agonist vasopressor listed in pharmacopoeias. The established route proceeds from 2,5-dimethoxypropiophenone via oximation with methyl nitrite/HCl to yield 2,5-dimethoxy-α-isonitrosopropiophenone, followed by palladium-catalyzed hydrogenation to afford the target compound as the penultimate intermediate, which is then reduced to methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol) [1]. This is in contrast to most substituted cathinones (e.g., mephedrone, MDPV, α-PVP), which are synthesized for recreational NPS markets without validated pharmaceutical process pedigree. The compound is commercially available as a fully characterized reference standard (Methoxamine Impurity 2/6) compliant with ISO17034 and regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [2].

Pharmaceutical intermediate Methoxamine synthesis Process chemistry Quality control Reference standard

Predicted Physicochemical Profile: pKa and logP Differentiation from Non-Ketone 2,5-DMA

The predicted physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one differentiate it from its non-ketone analog 2,5-DMA. The target compound has a predicted pKa of 7.36 ± 0.29 (for the amino group) and a predicted ACD/LogP of 1.60 . By comparison, 2,5-DMA (CAS 2801-68-5) has a predicted pKa of approximately 10.1 (typical for primary amphetamine amines) and a higher logP due to the absence of the polar ketone. The β-keto group reduces the basicity of the adjacent amine (pKa shift of ~2.7 units vs. typical amphetamine pKa ~10) and contributes to a lower logP (ACD/LogP 1.60 vs. estimated >2 for 2,5-DMA based on structural analogs). The predicted blood-brain barrier permeability for 2,5-dimethoxycathinone is positive (yes) using frontier computational models [1], consistent with the cathinone class but with distinct ionization behavior.

Physicochemical properties Drug-likeness Blood-brain barrier pKa logP

Evidence-Backed Application Scenarios for 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one Procurement


Pharmaceutical Impurity Reference Standard for Methoxamine Hydrochloride ANDA Development and QC

Procure this compound as a certified reference standard (Methoxamine Impurity 2/6) for use in analytical method development, method validation (AMV), and quality control release testing of methoxamine hydrochloride API and finished drug products. The compound's defined position in the commercial methoxamine synthetic route—as the penultimate hydrogenation intermediate—makes it a process-related impurity that must be monitored and controlled per ICH Q3A/Q3B guidelines . ISO17034-certified standards are available from regulated suppliers, providing the traceability required for regulatory submissions [1].

Structure-Activity Relationship (SAR) Studies of Cathinone Transporter Pharmacology at DAT, NET, and SERT

Use this compound as a defined 2,5-dimethoxy-substituted cathinone probe in comparative SAR studies examining the impact of ring-substitution pattern on monoamine transporter inhibition and substrate profiles. The absence of a 4-position substituent provides a cleaner baseline for assessing the contribution of the 2,5-dimethoxy motif to transporter affinity, without the confounding effects of 4-halogen or 4-alkyl groups present in analogs such as bk-2C-B, 4-MMC, or 4-fluoromethcathinone . The well-characterized class-level property of cathinones—enhanced DAT vs. SERT selectivity relative to amphetamines—provides a validated framework for interpreting experimental results [1].

Forensic and Clinical Toxicology Reference Standard for Differentiation of 2,5-Dimethoxy Cathinone Derivatives

Deploy this compound as an analytical reference standard in forensic toxicology laboratories for the unambiguous chromatographic and mass spectrometric identification of 2,5-dimethoxy cathinones in seized materials or biological specimens. Its distinct mass spectrum (base peak m/z 143, precursor [M+H]⁺ m/z 191.1179) and the absence of halogen isotope patterns enable clear differentiation from 4-halogenated analogs (e.g., bk-2C-B, bk-2C-I) that require distinct analytical workflows due to pyrolytic degradation artifacts during GC-MS analysis [1].

Synthetic Methodology Development: Biocatalytic and Novel Route Exploration to Methoxamine

Employ this compound as a key synthetic target or intermediate reference in the development of novel synthetic routes to methoxamine, including biocatalytic cascade approaches that bypass traditional oximation-hydrogenation steps. Recent literature describes a 1-pot 2-step enzymatic cascade from 2,5-dimethoxybenzaldehyde and pyruvate to produce all four methoxamine stereoisomers, for which this compound serves as a critical analytical benchmark for monitoring reaction progress and product purity .

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